N-[4-(2-methylpropyl)phenyl]-4-(2H-tetrazol-5-yl)benzamide
Description
N-[4-(2-methylpropyl)phenyl]-4-(2H-tetrazol-5-yl)benzamide is a compound with a complex structure that includes a tetrazole ring and a benzamide group
Properties
CAS No. |
651769-62-9 |
|---|---|
Molecular Formula |
C18H19N5O |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-[4-(2-methylpropyl)phenyl]-4-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C18H19N5O/c1-12(2)11-13-3-9-16(10-4-13)19-18(24)15-7-5-14(6-8-15)17-20-22-23-21-17/h3-10,12H,11H2,1-2H3,(H,19,24)(H,20,21,22,23) |
InChI Key |
CPIIZDAQQOSSNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=NNN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-methylpropyl)phenyl]-4-(2H-tetrazol-5-yl)benzamide typically involves multiple steps. One common method includes the reaction of 4-(2-methylpropyl)aniline with 4-(2H-tetrazol-5-yl)benzoyl chloride under basic conditions to form the desired benzamide compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-methylpropyl)phenyl]-4-(2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the benzamide or tetrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
Molecular Details:
- CAS Number: 651769-62-9
- Molecular Formula: C18H19N5O
- Molecular Weight: 321.4 g/mol
- IUPAC Name: N-[4-(2-methylpropyl)phenyl]-4-(2H-tetrazol-5-yl)benzamide
The compound features a complex structure that includes a tetrazole ring and a benzamide group, which contributes to its unique chemical properties and biological activities.
Chemistry
This compound serves as a valuable building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows chemists to explore new synthetic pathways and develop novel compounds.
Table 1: Common Reactions of this compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Formation of tetrazole N-oxides | Oxidized derivatives |
| Reduction | Modification of functional groups | Amine derivatives |
| Substitution | Replacement of functional groups | New benzamide or tetrazole derivatives |
Biology
The compound exhibits significant biological activity due to its structural components. Research indicates that it interacts with various biological targets, influencing multiple biochemical pathways.
Antitumor Activity:
Studies have shown that related compounds can exhibit antitumor properties. For instance, HX-1920 demonstrated protective effects against cisplatin-induced nephrotoxicity while maintaining antitumor activity in animal models . This suggests that the tetrazole structure may enhance both protective and therapeutic effects in cancer treatment.
Enzyme Inhibition:
this compound has shown potential as an enzyme inhibitor, particularly against alpha-amylase, which plays a crucial role in carbohydrate metabolism. In vitro studies indicate that derivatives of tetrazole compounds exhibit higher inhibition compared to standard inhibitors like acarbose.
Antimicrobial Activity:
The compound has been screened for antimicrobial properties. Related tetrazole compounds demonstrated antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, highlighting its potential in developing new antimicrobial agents .
Cisplatin Nephrotoxicity Study
Research involving HX-1920 indicated that co-administration significantly increased urinary excretion of cisplatin in rats, suggesting a protective effect against nephrotoxicity while retaining antitumor efficacy .
Alpha-Amylase Inhibition Study
In vitro evaluations revealed that certain derivatives of this compound exhibited enhanced alpha-amylase inhibition, indicating potential applications in diabetes management.
Antimicrobial Screening
Studies conducted on related tetrazole compounds showed moderate antimicrobial activity against various pathogens. The synthesized compounds were effective against Staphylococcus aureus and Escherichia coli, suggesting their potential use in antibiotic development .
Summary of Biological Activities
The diverse biological activities of this compound can be summarized as follows:
| Activity Type | Findings |
|---|---|
| Antitumor | Protective effects against nephrotoxicity |
| Enzyme Inhibition | Significant alpha-amylase inhibition |
| Antimicrobial | Effective against common bacterial pathogens |
Mechanism of Action
The mechanism of action of N-[4-(2-methylpropyl)phenyl]-4-(2H-tetrazol-5-yl)benzamide involves its interaction with molecular targets through the tetrazole and benzamide groups. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The tetrazole ring, in particular, can form stable complexes with metal ions, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
4-(2-phenyl-2H-tetrazol-5-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide group.
N-(triphenylmethyl)-5-(4’-bromomethylbiphenyl-2-yl)tetrazole: Contains a tetrazole ring and a biphenyl group, used in different applications.
Uniqueness
N-[4-(2-methylpropyl)phenyl]-4-(2H-tetrazol-5-yl)benzamide is unique due to its specific combination of a tetrazole ring and a benzamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
N-[4-(2-methylpropyl)phenyl]-4-(2H-tetrazol-5-yl)benzamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- CAS Number : 651769-62-9
- Molecular Formula : C18H19N5O
- Molecular Weight : 321.4 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its structural components, particularly the tetrazole and benzamide moieties. These groups facilitate interactions with various biological targets, influencing multiple biochemical pathways. The tetrazole ring can form stable complexes with metal ions, which may enhance the compound's biological efficacy.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit notable antitumor properties. For instance, a related compound (HX-1920) demonstrated protective effects against cisplatin-induced nephrotoxicity while maintaining antitumor activity in animal models . This suggests that the tetrazole structure may contribute to both protective and therapeutic effects in cancer treatment.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes such as alpha-amylase, which is crucial for carbohydrate metabolism. In vitro studies have demonstrated that derivatives of tetrazole compounds exhibit higher alpha-amylase inhibition compared to standard inhibitors like acarbose .
Antimicrobial Activity
This compound has also been screened for antimicrobial properties. Studies indicate that related tetrazole compounds possess antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. These findings highlight the potential of this compound in developing antimicrobial agents .
Case Studies and Research Findings
- Cisplatin Nephrotoxicity Study :
- Alpha-Amylase Inhibition :
- Antimicrobial Screening :
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
